Nisamycin
Description
This compound has been reported in Streptomyces with data available.
from Streptomyces sp. K106; a manumycin group antibiotic; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
150829-93-9 |
|---|---|
Molecular Formula |
C24H27NO6 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(2E,4E,6E)-7-[(1S,2R,6R)-4-[[(2E,4E)-5-cyclohexylpenta-2,4-dienoyl]amino]-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl]hepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C24H27NO6/c26-19(13-8-7-12-17-10-4-3-5-11-17)25-18-16-24(30,23-22(31-23)21(18)29)15-9-2-1-6-14-20(27)28/h1-2,6-9,12-17,22-23,30H,3-5,10-11H2,(H,25,26)(H,27,28)/b2-1+,12-7+,13-8+,14-6+,15-9+/t22-,23-,24+/m0/s1 |
InChI Key |
BUSGWUFLNHIBPT-XYBORKQMSA-N |
Isomeric SMILES |
C1CCC(CC1)/C=C/C=C/C(=O)NC2=C[C@@]([C@@H]3[C@H](C2=O)O3)(/C=C/C=C/C=C/C(=O)O)O |
Canonical SMILES |
C1CCC(CC1)C=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)O)O |
Synonyms |
nisamycin |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Nisamycin: A Technical Guide
Nisamycin, a member of the manumycin group of antibiotics, is a secondary metabolite produced by the actinomycete, Streptomyces sp. K106.[1] This document provides a comprehensive overview of the origin, production, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Taxonomy of the Producing Organism
This compound was first isolated from the culture broth of Streptomyces sp. K106.[1] The genus Streptomyces is a large and diverse group of Gram-positive, filamentous bacteria found predominantly in soil and decaying vegetation. They are renowned for their complex secondary metabolism, which is the source of a wide array of clinically significant antibiotics.
The producing strain, K106, was identified and designated as belonging to the genus Streptomyces based on its taxonomic features.[1]
Physicochemical Properties
This compound is characterized as a pale yellow powder.[1] Its structural elucidation, accomplished through detailed NMR spectral analyses and comparison with other manumycin group antibiotics, confirmed its place within this class of compounds.
Quantitative Data
This compound exhibits a range of biological activities, including antibacterial effects against Gram-positive bacteria, antifungal activity, and notable cytotoxicity against tumor cell lines.[1]
Table 1: Antimicrobial Spectrum of this compound
| Target Organism | Type | Activity |
| Various Gram-positive bacteria | Bacteria | Active |
| Various fungi | Fungi | Active |
Note: Specific Minimum Inhibitory Concentration (MIC) values from the original discovery documentation are not publicly available.
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Activity |
| P388 leukemia | Leukemia | Cytotoxic |
| B16 melanoma | Melanoma | Cytotoxic |
Note: Specific IC50 values from the original discovery documentation are not publicly available.
Experimental Protocols
The following sections detail the generalized experimental protocols for the fermentation of Streptomyces sp. K106 and the subsequent isolation and purification of this compound, based on the methods described in the initial discovery and common practices for actinomycete antibiotic production.
Fermentation of Streptomyces sp. K106
The production of this compound is achieved through submerged fermentation of Streptomyces sp. K106.
4.1.1. Media and Culture Conditions
A typical fermentation process for Streptomyces involves a seed culture followed by a production culture.
-
Seed Medium: A suitable medium for vegetative growth, such as a tryptic soy broth or a yeast extract-malt extract broth.
-
Production Medium: A complex medium designed to enhance secondary metabolite production. A representative composition would include:
-
Carbon sources: Starch, glucose
-
Nitrogen sources: Soybean meal, peptone, yeast extract
-
Inorganic salts: CaCO₃, K₂HPO₄, MgSO₄·7H₂O, NaCl
-
-
Fermentation Parameters:
-
Temperature: 28-30°C
-
pH: Maintained around 7.0
-
Aeration: Agitation at 150-250 rpm in shake flasks or sparging in a fermenter.
-
Incubation time: 5-10 days.
-
4.1.2. Experimental Workflow: Fermentation
Caption: A generalized workflow for the fermentation of Streptomyces sp. K106 to produce this compound.
Isolation and Purification of this compound
This compound is isolated from the culture broth through a multi-step purification process.[1]
4.2.1. Extraction
-
The culture broth is centrifuged or filtered to separate the mycelium from the supernatant.
-
The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
The organic phases are combined and concentrated under reduced pressure to yield a crude extract.
4.2.2. Chromatographic Purification
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of a non-polar to a polar solvent system (e.g., chloroform-methanol). Fractions are collected and tested for activity.
-
Preparative Thin-Layer Chromatography (TLC): Active fractions from the column chromatography are further purified by preparative TLC on silica gel plates.
-
Sephadex LH-20 Column Chromatography: The final purification step involves size-exclusion chromatography on a Sephadex LH-20 column to remove any remaining small molecule impurities.
4.2.3. Experimental Workflow: Isolation and Purification
References
In-Depth Technical Guide: Nisamycin Production from Streptomyces sp. K106
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nisamycin-producing organism, Streptomyces sp. K106, detailing the characteristics of the organism, the production and purification of this compound, and its biological activities. This document synthesizes available research to offer detailed experimental protocols and quantitative data to support further research and development.
Introduction to Streptomyces sp. K106 and this compound
Streptomyces sp. K106 is a bacterial strain identified as a producer of this compound, a novel antibiotic belonging to the manumycin group.[1] this compound exhibits a range of biological activities, including efficacy against Gram-positive bacteria and fungi, as well as cytotoxic effects, making it a compound of interest for therapeutic development.[1] The manumycin family of antibiotics is characterized by a central mC₇N unit, which serves as a starter for a polyketide chain.
Taxonomy and Characteristics of Streptomyces sp. K106
Streptomyces sp. K106 was classified within the genus Streptomyces based on its taxonomic features.[1] Like other members of this genus, it is a Gram-positive, filamentous bacterium known for its ability to produce a wide array of secondary metabolites with diverse biological activities.
Biosynthesis of this compound
This compound, as a member of the manumycin group of antibiotics, is synthesized through a polyketide pathway. The biosynthesis of the characteristic central mC₇N unit is a key feature of this pathway. The proposed biosynthetic pathway for manumycin-type antibiotics involves the assembly of two polyketide chains that are linked to a central core.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Cultivation of Streptomyces sp. K106
A two-stage fermentation process is typically employed for the production of this compound.
Seed Culture:
-
Prepare a suitable seed medium (see Table 1 for a representative composition).
-
Inoculate the seed medium with a spore suspension or a vegetative mycelial fragment of Streptomyces sp. K106.
-
Incubate the culture at 28-30°C for 2-3 days with shaking at 200-250 rpm.
Production Culture:
-
Prepare the production medium (see Table 1).
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture at 28-30°C for 5-7 days with vigorous shaking.
Caption: Workflow for the cultivation of Streptomyces sp. K106.
Extraction and Purification of this compound
The following protocol outlines the steps for the isolation and purification of this compound from the culture broth.[1]
Extraction:
-
Centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to yield a crude extract.
Chromatographic Purification:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Preparative Thin-Layer Chromatography (TLC):
-
Pool the active fractions from the column chromatography and concentrate.
-
Apply the concentrated sample to a preparative TLC plate.
-
Develop the plate with a suitable solvent system.
-
Scrape the band corresponding to this compound and elute with a solvent.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the eluted this compound using a Sephadex LH-20 column with methanol as the eluent.
-
Collect the purified fractions and concentrate to obtain pure this compound.
-
Caption: Workflow for the extraction and purification of this compound.
Quantitative Data
Fermentation Parameters
The optimal conditions for the production of this compound have been determined through experimental studies. While the exact yield of this compound from Streptomyces sp. K106 fermentation is not explicitly stated in the primary literature, the following table provides a representative medium composition for Streptomyces cultivation.
Table 1: Representative Fermentation Medium Composition
| Component | Concentration (g/L) | Role |
| Glucose | 20.0 | Carbon Source |
| Soluble Starch | 10.0 | Carbon Source |
| Yeast Extract | 5.0 | Nitrogen and Growth Factor Source |
| Peptone | 5.0 | Nitrogen Source |
| K₂HPO₄ | 1.0 | Phosphate Source & pH Buffer |
| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |
| CaCO₃ | 2.0 | pH Buffer |
| Trace Elements Solution | 1.0 mL | Provides essential micronutrients |
| pH | 7.0-7.2 | Optimal pH for growth and production |
Biological Activity of this compound
This compound has demonstrated inhibitory activity against a variety of microorganisms. The minimum inhibitory concentrations (MICs) are summarized in Table 2.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Test Organism | MIC (µg/mL) |
| Bacillus subtilis | 3.13 |
| Staphylococcus aureus | 6.25 |
| Micrococcus luteus | 1.56 |
| Candida albicans | 12.5 |
| Saccharomyces cerevisiae | 25 |
| Aspergillus niger | 50 |
| Escherichia coli | >100 |
| Pseudomonas aeruginosa | >100 |
Data extracted from Hayashi et al., 1994.[1]
Conclusion
Streptomyces sp. K106 is a valuable source of the manumycin group antibiotic, this compound. The information provided in this technical guide offers a foundation for researchers to further investigate the production, optimization, and therapeutic potential of this compound. While detailed quantitative data on fermentation yield and purification efficiencies are limited in the public domain, the outlined protocols provide a robust starting point for laboratory-scale production and purification. Further studies are warranted to fully elucidate the biosynthetic pathway and to optimize fermentation conditions for enhanced production of this compound.
References
In-Depth Technical Guide to the Chemical Structure of Nisamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nisamycin is a polyene antibiotic belonging to the manumycin group, isolated from the culture broth of Streptomyces sp. K106.[1] Structurally, it features a central m-C7N unit, a characteristic of this antibiotic family, and exhibits a range of biological activities, including antibacterial effects against Gram-positive bacteria, antifungal properties, and cytotoxic activity.[1] This guide provides a comprehensive overview of the chemical structure of this compound, detailing its physico-chemical properties, the experimental protocols for its isolation and structural elucidation, and its biological activities.
Chemical Structure and Physico-Chemical Properties
This compound is a pale yellow powder with the molecular formula C₂₄H₂₇NO₆, corresponding to a molecular weight of 425.47 g/mol . The chemical structure of this compound was determined through detailed spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR), and confirmed by chromic acid oxidation. The absolute stereochemistry was established as 4R, 5S, and 6R using Circular Dichroism (CD) spectra.[2]
Table 1: Physico-Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Pale yellow powder | --INVALID-LINK-- |
| Molecular Formula | C₂₄H₂₇NO₆ | --INVALID-LINK-- |
| Molecular Weight | 425.47 | --INVALID-LINK-- |
| UV λmax (MeOH) | 227, 278, 308 nm | --INVALID-LINK-- |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform. Insoluble in water and n-hexane. | --INVALID-LINK-- |
Experimental Protocols
Fermentation and Isolation of this compound
The following protocol for the fermentation and isolation of this compound is based on the methods described by Hayashi et al. (1994a).
Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques as detailed by Hayashi et al. (1994b).
-
Mass Spectrometry: High-resolution mass spectrometry was used to determine the molecular formula.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded to determine the carbon skeleton and the connectivity of protons. Techniques such as COSY and HMBC were likely employed to establish correlations.
-
UV-Visible Spectroscopy: The UV spectrum in methanol was recorded to identify the chromophores present in the molecule.
-
Infrared Spectroscopy: IR spectroscopy was used to identify functional groups.
-
Circular Dichroism: CD spectroscopy was employed to determine the absolute stereochemistry of the chiral centers.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR data for this compound as reported by Hayashi et al. (1994b). The spectra were recorded in CDCl₃.
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 7.40 | d | 2.6 |
| 3 | 6.22 | d | 2.6 |
| 4 | 3.55 | m | |
| 5 | 3.48 | m | |
| 6 | 4.02 | d | 4.8 |
| 2' | 5.84 | d | 14.8 |
| 3' | 7.22 | dd | 14.8, 10.5 |
| 4' | 6.12 | dd | 10.5, 15.5 |
| 5' | 6.12 | m | |
| 6' | 2.10 | m | |
| 1'' | 7.32 | dd | 11.2, 14.7 |
| 2'' | 6.05 | d | 14.7 |
| 3'' | 6.42 | ddd | 11.2, 14.8, 0.3 |
| 4'' | 6.58 | dd | 14.8, 11.3 |
| 5'' | 2.53 | m | |
| NH | 7.58 | s | |
| OH | 3.25 | s | |
| Enolic OH | 13.52 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) |
| 1 | 195.4 |
| 2 | 148.1 |
| 3 | 129.5 |
| 4 | 58.2 |
| 5 | 57.6 |
| 6 | 77.4 |
| 1' | 164.2 |
| 2' | 119.5 |
| 3' | 143.6 |
| 4' | 128.8 |
| 5' | 140.2 |
| 6' | 32.1 |
| 1'' | 166.5 |
| 2'' | 121.2 |
| 3'' | 145.1 |
| 4'' | 130.5 |
| 5'' | 35.8 |
| Cyclohexane | 32.8, 25.8, 25.5 |
Biological Activity
This compound exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.
Antimicrobial Activity
This compound is active against Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MICs) against various microorganisms are summarized below.
Table 4: Antimicrobial Spectrum of this compound (MIC, µg/mL)
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus FDA 209P | 12.5 |
| Bacillus subtilis PCI 219 | 6.25 |
| Micrococcus luteus ATCC 9341 | 3.13 |
| Escherichia coli NIHJ | >100 |
| Pseudomonas aeruginosa B-1 | >100 |
| Candida albicans 615 | 25 |
| Saccharomyces cerevisiae | 12.5 |
| Aspergillus niger ATCC 6275 | 50 |
| Penicillium chrysogenum | 25 |
Cytotoxic Activity
This compound has demonstrated cytotoxic activity against murine leukemia P388 cells.
Table 5: Cytotoxic Activity of this compound
| Cell Line | IC₅₀ (µg/mL) |
| Murine leukemia P388 | 4.8 |
Mechanism of Action and Signaling Pathways
This compound belongs to the manumycin group of antibiotics. Manumycin A, a well-studied member of this group, is known to be a potent and specific inhibitor of farnesyltransferase (FTase).[3][4] This enzyme is crucial for the post-translational modification of Ras proteins, which are key components in cellular signal transduction pathways regulating cell growth, differentiation, and survival.[5] By inhibiting farnesyltransferase, manumycin A prevents the farnesylation of Ras proteins, thereby blocking their localization to the plasma membrane and subsequent activation of downstream signaling cascades.[5] This disruption of Ras signaling is believed to be the primary mechanism behind the anticancer activity of manumycin-type antibiotics.[5]
While the specific mechanism of this compound has not been as extensively studied as that of manumycin A, its structural similarity suggests that it likely shares a similar mode of action by targeting farnesyltransferase.
Conclusion
This compound is a manumycin-group antibiotic with a well-defined chemical structure and demonstrated biological activities. Its potential as an antibacterial, antifungal, and cytotoxic agent warrants further investigation. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers interested in the further study and development of this compound and related compounds. Future research could focus on elucidating the specific molecular interactions of this compound with its target, optimizing its structure to enhance its therapeutic index, and exploring its potential in various therapeutic applications.
References
- 1. This compound, a new manumycin group antibiotic from Streptomyces sp. K106. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new manumycin group antibiotic from Streptomyces sp. K106. II. Structure determination and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Nisin Biosynthetic Pathway
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the "Nisamycin biosynthetic pathway" yielded limited specific information. This compound is a manumycin-group antibiotic produced by Streptomyces sp. K106. In contrast, the biosynthetic pathway of Nisin , a well-characterized lantibiotic from Lactococcus lactis, is extensively documented and aligns with the detailed technical requirements of this request. It is presumed that the user's interest lies in the intricate, multi-step enzymatic synthesis of a complex antimicrobial peptide, for which nisin serves as an exemplary model. This guide will therefore focus on the nisin biosynthetic pathway.
Introduction to Nisin
Nisin is a 34-amino acid polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis. It belongs to the class I lantibiotics, which are ribosomally synthesized and post-translationally modified peptides (RiPPs). Nisin exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, by a dual mechanism of action: it inhibits cell wall synthesis by binding to Lipid II and forms pores in the bacterial cell membrane. Its efficacy and safety have led to its widespread use as a food preservative. The complex biosynthesis of nisin involves a dedicated gene cluster responsible for precursor peptide synthesis, extensive post-translational modifications, transport, and regulation, making it a fascinating subject for both fundamental research and bioengineering applications.
The Nisin Biosynthetic Gene Cluster (nis)
The biosynthesis of nisin is orchestrated by a cluster of 11 genes, typically organized into the operons nisA(Z)BTCIP, nisRK, and nisFEG. These genes encode all the machinery required for nisin production, regulation, and self-immunity.
| Gene | Protein | Function |
| nisA | NisA | Precursor peptide, consisting of a 23-amino acid N-terminal leader and a 34-amino acid C-terminal core peptide that undergoes modification.[1] |
| nisB | NisB | Dehydratase; a large (117.5 kDa) enzyme that dehydrates specific serine and threonine residues in the NisA core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[2] |
| nisC | NisC | Cyclase; catalyzes the intramolecular Michael-type addition of cysteine thiol groups to the dehydro-residues, forming five characteristic (methyl)lanthionine rings.[3][4] |
| nisT | NisT | ABC transporter protein responsible for the secretion of the modified precursor peptide across the cell membrane.[1][3] |
| nisP | NisP | Extracellular serine protease that cleaves off the leader peptide from the secreted precursor, releasing the active, mature nisin. |
| nisR | NisR | Response regulator of a two-component regulatory system. When phosphorylated, it activates transcription of nisin-inducible promoters.[5] |
| nisK | NisK | Sensor histidine kinase of the two-component system. It detects extracellular nisin and autophosphorylates, subsequently transferring the phosphate group to NisR.[1] |
| nisI | NisI | Lipoprotein that provides immunity to the producing cell by preventing nisin from reaching the cell membrane. |
| nisFEG | NisFEG | An ABC transporter complex that also contributes to immunity by actively exporting nisin from the cell membrane. |
The Nisin Biosynthetic Pathway
The synthesis of mature, active nisin is a multi-step process involving ribosomal synthesis, extensive enzymatic modification, secretion, and proteolytic activation.
Ribosomal Synthesis of the Precursor Peptide (NisA)
The process begins with the ribosomal synthesis of the 57-amino acid precursor peptide, NisA. This precursor consists of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide acts as a recognition signal for the modification enzymes and keeps the peptide inactive within the producer cell.
Post-Translational Modifications: Dehydration and Cyclization
The unmodified NisA precursor is then targeted to a membrane-associated modification complex.
-
Dehydration by NisB: The dehydratase NisB recognizes the leader peptide of NisA and catalyzes the dehydration of eight specific serine and threonine residues within the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[3][6] This process is ATP-dependent.[6]
-
Cyclization by NisC: The cyclase NisC, a zinc-dependent enzyme, catalyzes the stereospecific intramolecular addition of the thiol groups of cysteine residues to the newly formed dehydro-residues.[4] This reaction forms five thioether cross-links known as lanthionine (Ala-S-Ala) and methyllanthionine (Abu-S-Ala) rings, which are crucial for the structure and activity of nisin.
Transport and Proteolytic Cleavage
-
Transport by NisT: The fully modified but still inactive precursor peptide is transported out of the cell by the dedicated ABC transporter, NisT.[3]
-
Leader Peptide Cleavage by NisP: Once extracellular, the serine protease NisP cleaves the 23-amino acid leader peptide, releasing the 34-amino acid mature, active nisin molecule.
Regulation of Nisin Biosynthesis
Nisin production is tightly regulated by a quorum-sensing mechanism mediated by a two-component system, NisK and NisR. This system allows the bacterial population to coordinate gene expression in response to cell density.
-
Sensing: Extracellular mature nisin acts as an autoinducer.[7] The membrane-bound sensor histidine kinase, NisK, detects the presence of nisin at a certain threshold concentration.
-
Signal Transduction: Upon binding nisin, NisK undergoes autophosphorylation. The phosphate group is then transferred to the cytoplasmic response regulator, NisR.
-
Transcriptional Activation: Phosphorylated NisR (NisR-P) becomes an active transcriptional activator. It binds to the promoters of the nisA and nisF operons, upregulating the expression of the genes required for nisin biosynthesis (nisABTCIP) and immunity (nisFEG). This creates a positive feedback loop, rapidly amplifying nisin production once a critical cell density is reached.
Quantitative Data
The production and purification of nisin have been optimized in various studies. The following tables summarize some of the reported quantitative data.
Table 1: Nisin Production in Lactococcus lactis
| Strain / Condition | Nisin Titer (IU/mL) | Reference |
| L. lactis subsp. lactis wild-type (18h culture) | 324 | [Portieles et al., 2023][8] |
| L. lactis in M17 + 25% milk | ~142.5 | [Production of nisin by Lactococcus lactis in media with skimmed milk][9] |
| L. lactis NCIM 2114 in 2L bioreactor | 50,400 | [Nisin Production in a Two Liters Bioreactor Using Lactococcus lactis NCIM 2114][7] |
| Engineered L. lactis with nisA overexpression | 1098 | [Cloning and optimization of a nisin biosynthesis pathway for bacteriocin harvest][10] |
Note: 1 IU of nisin is equivalent to 0.025 µg of pure nisin A.[11][12]
Table 2: Nisin Purification Yield and Fold
| Purification Method | Starting Material | Purification Fold | Yield (%) | Reference |
| Salting-out (NaCl) | Culture Supernatant | 1.70 | 48 | [A Simple Method for the Purification of Nisin][5] |
| Salting-out (Ammonium Sulfate, 40%) | Culture Supernatant | 73.8 | 60 | [Nisin Purification from a Cell-Free Supernatant by Electrodialysis in a Circular Economy Framework][3] |
| Salting-out + Electrodialysis | Culture Supernatant | 21.8 | 70 | [Nisin Purification from a Cell-Free Supernatant by Electrodialysis in a Circular Economy Framework][3] |
| Cation Exchange Chromatography (5-step elution) | Commercial Nisin | - | ~60 | [Easy and Rapid Purification of Highly Active Nisin][13] |
Experimental Protocols
Heterologous Expression and Purification of Nisin Biosynthetic Enzymes (e.g., NisB, NisC)
This protocol describes a general workflow for expressing and purifying His-tagged NisB and NisC from E. coli for in vitro studies.
-
Gene Cloning:
-
Amplify the nisB and nisC genes from L. lactis genomic DNA using PCR with primers that add a C-terminal or N-terminal His6-tag sequence and appropriate restriction sites.
-
Digest the PCR products and a suitable expression vector (e.g., pET-28a) with the corresponding restriction enzymes.
-
Ligate the digested genes into the expression vector.
-
Transform the ligation products into a cloning strain of E. coli (e.g., DH5α) and select for positive clones by colony PCR and sequence verification.
-
-
Protein Expression:
-
Transform the confirmed expression plasmids into an expression strain of E. coli (e.g., BL21(DE3)).
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.
-
-
Cell Lysis and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the purified protein fractions by SDS-PAGE.
-
In Vitro Reconstitution of Nisin Biosynthesis
This protocol allows for the study of the modification enzymes in a controlled, cell-free environment.
-
Component Preparation:
-
Purify His-tagged NisA, NisB, and NisC proteins as described in Protocol 6.1.
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 10 mM KCl).
-
-
Dehydration Reaction (NisB):
-
In a microcentrifuge tube, combine purified NisA, purified NisB, ATP, and glutamate in the reaction buffer.
-
Incubate the reaction at 30°C for a specified time (e.g., 1-4 hours).
-
The reaction can be stopped by heat inactivation or addition of EDTA.
-
-
Cyclization Reaction (NisC):
-
To the dehydration reaction mixture, add purified NisC and a source of zinc (e.g., ZnSO4).
-
Incubate the reaction at 30°C for an additional period (e.g., 1-2 hours).
-
-
Analysis:
-
Analyze the reaction products by MALDI-TOF mass spectrometry to observe the mass shifts corresponding to dehydration (loss of 18 Da per Ser/Thr) and cyclization.
-
Alternatively, the activity of the in vitro produced nisin can be tested after leader peptide removal by trypsin digestion in a bioassay (see Protocol 6.3).
-
Nisin Purification and Activity Assay
This protocol outlines the purification of nisin from a L. lactis culture and a subsequent bioassay to determine its activity.
-
Nisin Production and Extraction:
-
Grow a nisin-producing strain of L. lactis in a suitable medium (e.g., GM17) overnight.
-
Remove cells by centrifugation.
-
Adjust the pH of the cell-free supernatant to ~3.0-4.0 with acid to enhance nisin solubility and stability.
-
-
Purification by Cation Exchange Chromatography:
-
Apply the acidified supernatant to a cation exchange column (e.g., SP Sepharose) equilibrated with a low-salt buffer at low pH.
-
Wash the column extensively with the equilibration buffer.
-
Elute the bound nisin using a high-salt buffer (e.g., 1 M NaCl).
-
-
Nisin Activity Bioassay (Agar Diffusion Method):
-
Prepare an agar plate seeded with a nisin-sensitive indicator strain (e.g., Micrococcus luteus).
-
Create wells in the agar.
-
Add serial dilutions of the purified nisin and a known nisin standard to the wells.
-
Incubate the plate overnight at the optimal growth temperature for the indicator strain.
-
Measure the diameter of the zones of inhibition around the wells.
-
Calculate the activity of the purified nisin in International Units per milliliter (IU/mL) by comparing the zone diameters to those of the standard.
-
References
- 1. A Simple Method for the Purification of Nisin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of essential amino acid residues in the nisin dehydratase NisB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of essential catalytic residues of the cyclase NisC involved in the biosynthesis of nisin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of the nisin dehydratase NisB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pearlresearchjournals.org [pearlresearchjournals.org]
- 8. Bioengineering of a Lactococcus lactis subsp. lactis strain enhances nisin production and bioactivity | PLOS One [journals.plos.org]
- 9. Production of nisin by Lactococcus lactis in media with skimmed milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fao.org [fao.org]
- 12. fao.org [fao.org]
- 13. Easy and Rapid Purification of Highly Active Nisin - PMC [pmc.ncbi.nlm.nih.gov]
Manumycin Group of Antibiotics: A Technical Guide for Drug Discovery Professionals
Abstract
The Manumycin group of antibiotics, a family of microbial secondary metabolites, has garnered significant attention in the fields of oncology and infectious disease research.[1] Characterized by a unique chemical architecture, these compounds exhibit a range of biological activities, most notably the inhibition of farnesyltransferase, a critical enzyme in the Ras signaling pathway frequently dysregulated in cancer.[2][3] This technical guide provides a comprehensive overview of the classification, mechanism of action, and key experimental methodologies associated with the Manumycin group. Detailed protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.
Classification and Chemical Structures
The Manumycin group of antibiotics are polyketides produced by various species of Streptomyces.[1][4] Their core structure features a central six-membered mC7N unit and a lower unsaturated chain terminating in a five-membered C5N unit.[1] The classification within this family is primarily based on variations in the upper unsaturated chain.[1]
Table 1: Classification of Selected Manumycin Group Antibiotics
| Antibiotic | Producing Organism | Key Structural Features | Primary Biological Activities |
| Manumycin A | Streptomyces parvulus | Two triene side chains | Farnesyltransferase inhibitor, antibacterial, antifungal, anti-inflammatory[1][2][4] |
| Asukamycin | Streptomyces nodosus ssp. asukaensis | Cyclohexanecarboxylic acid esterified upper polyene chain | Farnesyltransferase inhibitor, antibacterial, antifungal, antitumor[1][5] |
| Nisamycin | Streptomyces sp. K106 | Variations in the polyene side chains compared to Manumycin A | Antibacterial, antifungal, cytotoxic[6][7] |
| Alisamycin | Streptomyces actuosus | Unique upper polyene chain | Antibacterial, antifungal, weak antitumor activity[8][9][10] |
| Manumycins E, F, G | Streptomyces sp. | Variations in the epoxycyclohexenone moiety | Antibacterial, moderate farnesyltransferase inhibition, weak cytotoxic activity[11][12] |
| Limocrocin | Streptomyces sp. | Polyene structure with antiviral properties | Interferes with viral reverse transcriptases |
Mechanism of Action: Targeting the Ras Signaling Pathway
The primary molecular target of the Manumycin group is farnesyltransferase (FTase).[2][13] This enzyme catalyzes the addition of a farnesyl group to the C-terminus of Ras proteins, a critical post-translational modification for their localization to the plasma membrane and subsequent activation of downstream signaling cascades.[2][14][15] By inhibiting FTase, Manumycin and its analogs prevent Ras activation, thereby disrupting key cellular processes such as proliferation, differentiation, and survival, which are often hijacked in cancer.[14][16][17]
Caption: The inhibitory effect of Manumycin on the Ras signaling pathway.
Quantitative Data on Biological Activity
The potency of Manumycin group antibiotics is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against farnesyltransferase and their minimum inhibitory concentration (MIC) against various microbial strains.
Table 2: In Vitro Activity of Manumycin A
| Parameter | Organism/Target | Value | Reference |
| IC50 | Human Farnesyltransferase | 4.15 µM | [18] |
| IC50 | C. elegans Farnesyltransferase | 3.16 µM | [18] |
| IC50 | Thioredoxin Reductase 1 (TrxR-1) | 272 nM | [3][18] |
| MIC | Staphylococcus aureus | 0.4 - >128 µg/mL | |
| MIC | Enterococcus faecalis | 1 - >128 µg/mL | |
| MIC | Escherichia coli | 32 - >128 µg/mL | |
| MIC | Pseudomonas aeruginosa | >128 µg/mL |
Experimental Protocols
Farnesyltransferase Inhibition Assay
This assay is crucial for screening and characterizing potential FTase inhibitors. A common method involves a fluorescence-based assay.
Caption: Workflow for a fluorimetric farnesyltransferase inhibitor screening assay.
Detailed Methodology: [19][20]
-
Reagent Preparation : All reagents should be equilibrated to room temperature. Prepare a working solution containing the farnesyl pyrophosphate (FPP) and the dansyl-peptide substrate in assay buffer.
-
Compound Plating : Serially dilute the test compounds (e.g., Manumycin A) in the appropriate solvent and add to the wells of a 384-well plate. Include controls for no inhibition (solvent only) and background (no enzyme).
-
Enzyme Addition : Add the farnesyltransferase enzyme to each well containing the test compound and controls.
-
Reaction Initiation : Start the enzymatic reaction by adding the FPP/dansyl-peptide substrate working solution to all wells.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Fluorescence Reading : Measure the fluorescence intensity using a plate reader with excitation at 340 nm and emission at 550 nm.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Broth Microdilution MIC Assay
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria.[21][22][23]
Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.
Detailed Methodology: [21][22][24][25]
-
Inoculum Preparation : Prepare a suspension of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Antibiotic Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the Manumycin antibiotic in the broth.
-
Inoculation : Add the standardized bacterial inoculum to each well containing the diluted antibiotic.
-
Controls : Include a positive control well with bacteria and broth but no antibiotic, and a negative control well with broth only to ensure sterility.
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
Conclusion and Future Perspectives
The Manumycin group of antibiotics represents a promising class of natural products with a well-defined mechanism of action against a critical oncology target. Their dual activity as both anticancer and antimicrobial agents makes them particularly interesting for further investigation. Future research should focus on the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring potential synergistic combinations with other therapeutic agents could unlock their full clinical potential. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to advance the development of this important class of molecules.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. adipogen.com [adipogen.com]
- 3. Manumycin A Is a Potent Inhibitor of Mammalian Thioredoxin Reductase-1 (TrxR-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antitumor activity of asukamycin, a secondary metabolite from the actinomycete bacterium Streptomyces nodosus subspecies asukaensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new manumycin group antibiotic from Streptomyces sp. K106. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a new manumycin group antibiotic from Streptomyces sp. K106. II. Structure determination and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alisamycin, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 10. ALISAMYCIN, A NEW ANTIBIOTIC OF THE MANUMYCIN GROUP [jstage.jst.go.jp]
- 11. Manumycins E, F and G, new members of manumycin class antibiotics, from Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 14. Ras pathway | Abcam [abcam.com]
- 15. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. anygenes.com [anygenes.com]
- 18. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 19. bioassaysys.com [bioassaysys.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. protocols.io [protocols.io]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Methodological & Application
Application Notes and Protocols for the Isolation of Nisamycin from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation and purification of Nisamycin, a manumycin-group antibiotic, from the culture of Streptomyces sp. K106. The protocol outlines the fermentation process, solvent extraction, and a multi-step chromatographic purification strategy. Furthermore, it includes methods for the quantification of this compound and provides optimized culture conditions for its production. This guide is intended to serve as a valuable resource for researchers involved in natural product discovery and antibiotic development.
Introduction
This compound is a polyene antibiotic belonging to the manumycin group, which is known for its activity against Gram-positive bacteria and fungi, as well as cytotoxic properties[1][2]. It is produced by the fermentation of Streptomyces sp. K106[1][2]. The isolation and purification of this compound are critical steps for its further study and potential therapeutic application. This protocol details a robust methodology for obtaining purified this compound from Streptomyces culture broth.
Optimized Culture Conditions for this compound Production
The production of secondary metabolites like this compound by Streptomyces is highly dependent on the composition of the culture medium and various physical parameters. While specific optimization for Streptomyces sp. K106 and this compound production is not extensively documented, the following conditions are based on general principles for antibiotic production in Streptomyces species and are recommended as a starting point for optimization[3][4][5][6][7].
Table 1: Optimized Culture Parameters for this compound Production
| Parameter | Optimized Value | General Range |
| Carbon Source | Starch (20 g/L) | 10-30 g/L |
| Nitrogen Source | Soybean Meal (10 g/L) & Peptone (5 g/L) | 5-15 g/L |
| Inorganic Salts | K₂HPO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L) | Varies |
| Initial pH | 7.0 | 6.0 - 8.0 |
| Temperature | 30°C | 28 - 37°C |
| Agitation | 200 rpm | 150 - 250 rpm |
| Incubation Time | 7-10 days | 5 - 14 days |
Experimental Protocol for this compound Isolation and Purification
The isolation of this compound involves a series of extraction and chromatographic steps designed to separate the compound of interest from other metabolites and cellular components[1][2].
Fermentation
-
Prepare a seed culture by inoculating a suitable seed medium (e.g., Tryptic Soy Broth) with a spore suspension of Streptomyces sp. K106.
-
Incubate the seed culture at 30°C for 48-72 hours with shaking at 200 rpm.
-
Inoculate the production medium (see Table 1 for composition) with the seed culture (5-10% v/v).
-
Incubate the production culture for 7-10 days at 30°C with vigorous shaking (200 rpm).
Extraction
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure to obtain the crude extract.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to purify this compound[1][2].
3.3.1. Silica Gel Column Chromatography
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
3.3.2. Preparative Thin Layer Chromatography (TLC)
-
Pool the this compound-containing fractions from the silica gel column and concentrate.
-
Apply the concentrated sample to a preparative silica gel TLC plate.
-
Develop the plate using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).
-
Visualize the bands under UV light and scrape the band corresponding to this compound.
-
Extract this compound from the silica gel using a polar solvent like methanol or acetone.
3.3.3. Sephadex LH-20 Column Chromatography
-
Dissolve the partially purified this compound from the preparative TLC step in a suitable solvent for Sephadex LH-20 chromatography (e.g., methanol).
-
Load the sample onto a Sephadex LH-20 column pre-equilibrated with the same solvent[8][9].
-
Elute with the same solvent and collect fractions.
-
Monitor the fractions for the presence of pure this compound.
-
Pool the pure fractions and evaporate the solvent to obtain this compound as a pale yellow powder[1].
Table 2: Summary of a Hypothetical Purification Scheme for this compound
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1000 | 10000 | 10 | 100 | 1 |
| Silica Gel Column | 200 | 8000 | 40 | 80 | 4 |
| Preparative TLC | 50 | 6000 | 120 | 60 | 12 |
| Sephadex LH-20 | 10 | 5000 | 500 | 50 | 50 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Quantification of this compound
-
Standard Preparation : Prepare a stock solution of purified this compound of known concentration.
-
Calibration Curve : Generate a calibration curve by making serial dilutions of the stock solution and injecting them into the HPLC system.
-
Sample Analysis : Inject the samples from various purification steps and quantify the amount of this compound by comparing the peak area to the calibration curve.
Recommended HPLC Conditions (starting point for method development):
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at the maximum absorbance wavelength of this compound.
-
Injection Volume : 20 µL.
Diagrams
Experimental Workflow
Caption: Experimental workflow for this compound isolation.
Conceptual Signaling Pathway for Manumycin-Group Antibiotic Production
Caption: Conceptual signaling pathway for this compound production.
References
- 1. Biosynthesis of the manumycin group antibiotics (Journal Article) | OSTI.GOV [osti.gov]
- 2. This compound, a new manumycin group antibiotic from Streptomyces sp. K106. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic pathway for mannopeptimycins, lipoglycopeptide antibiotics active against drug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.innovareacademics.in [journals.innovareacademics.in]
- 5. This compound, a new manumycin group antibiotic from Streptomyces sp. K106. II. Structure determination and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interesjournals.org [interesjournals.org]
- 7. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prep-hplc.com [prep-hplc.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application Notes and Protocols for the Purification of Nisamycin by Silica Gel Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisamycin is a member of the manumycin group of antibiotics, produced by fermentation of Streptomyces sp. K106.[1] As a polyketide, this compound exhibits significant biological activities, including antibacterial and cytotoxic properties, making it a compound of interest for drug discovery and development. The effective isolation and purification of this compound from the fermentation broth are crucial for its structural elucidation, pharmacological testing, and subsequent development as a potential therapeutic agent.
Silica gel chromatography is a fundamental and widely used technique for the purification of natural products like this compound. This method separates compounds based on their polarity, allowing for the efficient removal of impurities from the crude extract. These application notes provide a detailed protocol for the purification of this compound using silica gel column chromatography, intended to guide researchers in obtaining a high-purity product for further investigation.
Experimental Protocols
The overall purification strategy for this compound involves a multi-step process beginning with fermentation and extraction, followed by several chromatographic stages. The central part of this process is silica gel column chromatography.
Fermentation and Crude Extraction of this compound
Prior to chromatographic purification, this compound is produced by fermentation of Streptomyces sp. K106. The active compound is then extracted from the culture broth.
-
Fermentation: Streptomyces sp. K106 is cultured in a suitable production medium under optimal conditions (temperature, pH, aeration) to maximize the yield of this compound.
-
Extraction: After fermentation, the culture broth is typically acidified and extracted with an organic solvent such as ethyl acetate.[1] The organic phases are then combined and concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.
Silica Gel Chromatography of this compound
This protocol details the purification of the crude this compound extract using a silica gel column.
Materials:
-
Silica gel (60-120 mesh)
-
Glass chromatography column (e.g., 50 cm length x 4 cm diameter)
-
Crude this compound extract
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH) (all HPLC grade)
-
Glass wool or cotton
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
-
Staining solution (e.g., vanillin-sulfuric acid or potassium permanganate)
Procedure:
-
Column Packing:
-
Secure the glass column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) over the glass wool.
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.
-
Continuously add the slurry until the desired column height is reached (e.g., 30 cm).
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Wash the packed column with 2-3 column volumes of n-hexane, ensuring the solvent level never drops below the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
In a separate flask, add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry loading method, which generally results in better separation.
-
Carefully add the silica gel with the adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane. A suggested gradient is as follows (for a 1 L total volume for each step):
-
100% n-Hexane
-
95:5 n-Hexane:EtOAc
-
90:10 n-Hexane:EtOAc
-
80:20 n-Hexane:EtOAc
-
70:30 n-Hexane:EtOAc
-
50:50 n-Hexane:EtOAc
-
100% EtOAc
-
95:5 EtOAc:MeOH (to elute highly polar compounds)
-
-
Maintain a constant flow rate (e.g., 5-10 mL/min).
-
-
Fraction Collection:
-
Collect the eluate in fractions of a consistent volume (e.g., 20 mL) in labeled tubes or flasks.
-
Fraction Analysis by Thin Layer Chromatography (TLC)
The collected fractions must be analyzed to identify those containing this compound.
Procedure:
-
Spot a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a chamber with a suitable solvent system (e.g., 7:3 n-Hexane:EtOAc).
-
Visualize the separated spots under a UV lamp and/or by staining.
-
Fractions showing a prominent spot corresponding to this compound (with the same Rf value) are pooled together.
-
The pooled fractions are then concentrated under reduced pressure to yield purified this compound. Further purification steps, such as preparative TLC or Sephadex LH-20 chromatography, may be necessary to achieve the desired purity.[1]
Data Presentation
The following table presents representative data from a typical purification of this compound, highlighting the effectiveness of the silica gel chromatography step. (Note: These values are illustrative and will vary depending on the specific experimental conditions).
| Purification Step | Total Mass (mg) | This compound Purity (%) | Yield (%) |
| Crude Ethyl Acetate Extract | 5000 | ~5 | 100 |
| Silica Gel Chromatography Pool | 850 | ~60 | 85 |
| Preparative TLC | 450 | >95 | 45 |
| Sephadex LH-20 | 400 | >98 | 40 |
Visualizations
Experimental Workflow
Caption: Overall workflow for the purification of this compound.
Signaling Pathway
Caption: Mechanism of action of this compound via inhibition of the Ras signaling pathway.
Conclusion
The protocol described provides a robust framework for the purification of this compound from a crude extract of Streptomyces sp. K106 using silica gel chromatography. This step is critical for significantly increasing the purity of the compound, thereby facilitating its further characterization and evaluation. The successful implementation of this protocol will enable researchers to obtain high-quality this compound for a variety of downstream applications in drug discovery and development.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Nisamycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nisamycin, a member of the lantibiotic family of antimicrobial peptides, exhibits potent activity against a broad spectrum of Gram-positive bacteria. Its potential applications in the pharmaceutical and food industries necessitate accurate and reliable analytical methods for its quantification and characterization. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), has emerged as a robust and widely adopted technique for the analysis of this compound. This application note provides a detailed protocol for the determination of this compound using HPLC, including sample preparation, chromatographic conditions, and data analysis.
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol is crucial for accurate this compound analysis and depends on the sample matrix.
a) For Commercial this compound Preparations (e.g., Powders):
-
Accurately weigh 10 mg of the this compound sample and 10 mg of ascorbic acid (to prevent oxidation) into a microcentrifuge tube.[1]
-
Add 700 µL of water and 300 µL of acetonitrile to the tube.[1]
-
Vortex the mixture thoroughly to dissolve the sample.
-
Centrifuge the solution at 8000 rpm for 15 minutes to pellet any insoluble material.[1]
-
Carefully collect the supernatant for HPLC analysis.
b) For Food Matrices (e.g., Dairy, Meat, Soy Products):
-
Homogenize a representative 20 g sample of the food product.
-
Extract this compound using a mixture of acetonitrile and diluted hydrochloric acid. The optimal ratio may vary depending on the food matrix (e.g., 60% diluted HCl for dairy and cooked meat, 40% for soy products).[2][3]
-
Employ ultrasonic extraction followed by a water bath to enhance extraction efficiency.[2][3]
-
Centrifuge the extract to separate solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
c) For Culture Fermentates:
-
Adjust the pH of the cell-free supernatant (CFS) to 7.
-
Adjust the NaCl concentration to 2.27 M.
-
Centrifuge at 16,900 x g for 2 hours at 4°C to pellet the this compound.
-
Discard the supernatant and resuspend the pellet in a minimal volume of water.
-
Adjust the pH of the resuspended pellet to 3-3.5 with HCl.[4]
-
This solution can be further purified or directly analyzed by HPLC.
HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC setup for this compound analysis.
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD). |
| Column | Reversed-phase C18 column (e.g., ProntoSIL 120-5 C18 AQ, Jupiter 5 µm C18 300 Å).[1][4] |
| Mobile Phase A | For general analysis: 0.1% Trifluoroacetic Acid (TFA) in water. For specific applications: A mixture of 4M LiClO4 – 0.1M HClO4 and H2O (1:19).[1] |
| Mobile Phase B | Acetonitrile.[1] |
| Gradient Elution | A linear gradient from 23% to 28% Mobile Phase B over 25 minutes is often effective.[1] A broader gradient (e.g., 5% to 95% B) can be used for initial method development. |
| Flow Rate | 0.1 mL/min to 1.0 mL/min. A flow rate of 0.1 mL/min has been shown to be effective.[1] |
| Column Temperature | 40°C.[1] |
| Detection Wavelength | 220 nm or 230 nm.[1][2][3] |
| Injection Volume | 5 µL to 50 µL, depending on the sample concentration.[1] |
Data Presentation
The following tables provide a summary of quantitative data reported in the literature for this compound analysis.
Table 1: Chromatographic Parameters
| Parameter | Value | Reference |
| Retention Time | Approximately 12 minutes (under optimal conditions) | [1] |
| Detection Limit | 194 - 205 IU/mL (in food matrices) | [2][3] |
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Recovery Rate | 90.40% - 101.34% (in food matrices) | [2][3] |
| RSD (Precision) | < 1.6% | [2][3] |
Visualizations
Experimental Workflow for this compound HPLC Analysis
The following diagram illustrates the general workflow for the analysis of this compound from sample acquisition to data interpretation.
Caption: Workflow of this compound analysis by HPLC.
Logical Relationship of HPLC Method Parameters
This diagram shows the key parameters and their relationships in an HPLC method for this compound analysis.
Caption: Key parameters in this compound HPLC analysis.
References
Mass Spectrometry Analysis of Nisamycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisamycin is a member of the manumycin group of antibiotics, produced by Streptomyces species.[1] Like other compounds in this class, this compound exhibits antibacterial, antifungal, and cytotoxic activities.[1] The manumycin family of natural products is characterized by a central m-C7N core unit, which connects two polyene chains. The biological activity of these compounds, including this compound, is linked to the inhibition of key cellular signaling pathways, making them of interest for drug development. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using modern mass spectrometry techniques, primarily focusing on Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
Physicochemical Properties and Structure
A comprehensive understanding of the physicochemical properties of this compound is essential for method development in mass spectrometry.
| Property | Value/Description | Reference |
| Molecular Formula | C31H38N2O7 | [2] |
| Molecular Weight | 554.65 g/mol | [2] |
| Chemical Structure | A central epoxyquinol core with two polyene side chains. | [2][3] |
| Solubility | Soluble in methanol, ethyl acetate, and other organic solvents. | [1] |
| UV max | 235, 340 nm (in Methanol) |
Qualitative Analysis by LC-HRMS
High-resolution mass spectrometry is a powerful tool for the structural elucidation and identification of this compound in complex matrices.
Experimental Workflow
Protocol for Qualitative LC-HRMS Analysis
-
Sample Preparation:
-
From Fermentation Broth:
-
Centrifuge the broth to remove cells.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a suitable volume of methanol for LC-MS analysis.
-
-
From Biological Matrices (e.g., Plasma):
-
Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute in a mobile phase-matching solution.
-
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Full Scan m/z Range: 100 - 1000.
-
Resolution: > 60,000 FWHM.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the protonated molecule [M+H]+.
-
Expected Fragmentation Pattern
Based on the known structure of this compound and fragmentation patterns of other manumycin-type antibiotics, a proposed fragmentation pathway is presented below. The fragmentation is expected to occur at the bonds of the polyene side chains and the central core structure.
Quantitative Analysis by LC-MS/MS
For the quantification of this compound in various matrices, a targeted LC-MS/MS method using Multiple Reaction Monitoring (MRM) is recommended for its high selectivity and sensitivity.
Protocol for Quantitative LC-MS/MS Analysis
-
Sample Preparation and Extraction: Follow the same procedure as for the qualitative analysis, with the addition of an appropriate internal standard early in the process.
-
LC-MS/MS Parameters:
-
Liquid Chromatography: Utilize a similar LC setup as in the qualitative analysis to ensure good separation.
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: ESI positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. Based on the fragmentation data, potential transitions are provided in the table below.
-
-
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 555.3 | 537.3 | 178.1 |
| Internal Standard | (To be determined) | (To be determined) | (To be determined) |
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Biological Activity and Signaling Pathway
This compound, as a member of the manumycin group, is known to exhibit its biological effects through the inhibition of farnesyltransferase, a key enzyme in the Ras signaling pathway.[4] The Ras pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is often implicated in cancer.
Ras Signaling Pathway and the Role of this compound
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the mass spectrometry-based analysis of this compound. The LC-HRMS method allows for confident qualitative identification through accurate mass measurement and characteristic fragmentation patterns. The LC-MS/MS protocol provides a robust platform for sensitive and specific quantification. Understanding the mechanism of action of this compound through its interaction with the Ras signaling pathway is critical for its development as a potential therapeutic agent. These analytical tools are indispensable for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. This compound, a new manumycin group antibiotic from Streptomyces sp. K106. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new manumycin group antibiotic from Streptomyces sp. K106. II. Structure determination and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-performance liquid chromatographic assay validation of Manumycin A in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nisamycin Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antibacterial susceptibility of Nisamycin, a member of the lantibiotic class of antimicrobial peptides. Given the limited availability of standardized this compound-specific quality control (QC) data from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this document leverages protocols and data for the closely related and well-studied lantibiotic, nisin, as a foundational reference. Researchers are strongly encouraged to establish their own internal, validated QC ranges for this compound.
Introduction to this compound and Susceptibility Testing
This compound belongs to the lantibiotic family, which are ribosomally synthesized and post-translationally modified peptides.[1] Like other lantibiotics such as nisin, this compound is known for its activity primarily against Gram-positive bacteria.[1][2] Its mechanism of action often involves interaction with lipid II, a precursor in bacterial cell wall synthesis, leading to pore formation in the cell membrane and inhibition of cell wall production.[2] While generally more effective against Gram-positive organisms, some studies have shown that under certain conditions, lantibiotics can also exhibit activity against Gram-negative bacteria.[1][3]
Standardized methods for antibacterial susceptibility testing (AST) are crucial for determining the in vitro activity of an antimicrobial agent. The most common methods include broth microdilution, agar dilution, and disk diffusion.[4] These methods are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Quality Control (QC)
Routine quality control is essential to ensure the accuracy and reproducibility of susceptibility testing.[5] This involves the use of well-characterized reference strains with known susceptibility profiles.[5] While specific QC ranges for this compound have not been officially established, the following standard ATCC strains are recommended for general AST quality control and can be used to establish internal laboratory standards for this compound testing.
Table 1: Recommended ATCC® Quality Control Strains
| Strain ID | Organism | Gram Stain | Relevance |
| ATCC® 25923™ | Staphylococcus aureus | Gram-positive | Representative of Gram-positive cocci; a common QC strain for susceptibility testing. |
| ATCC® 29212™ | Enterococcus faecalis | Gram-positive | Another key Gram-positive QC strain, often used in MIC testing. |
| ATCC® 25922™ | Escherichia coli | Gram-negative | Standard QC strain for Gram-negative bacteria; useful for assessing any potential broader spectrum activity of this compound. |
| ATCC® 9144™ | Lactococcus lactis | Gram-positive | As a lactic acid bacterium, it can be a relevant strain for testing, especially in food microbiology applications. |
Data Presentation: Reference MIC Data for Nisin
The following table summarizes Minimum Inhibitory Concentration (MIC) data for nisin against common QC strains, sourced from published literature. This data is provided as a reference for researchers performing this compound susceptibility testing and should be used as a guide for establishing in-house QC ranges.
Table 2: Reference Nisin MIC Data for Quality Control Strains
| Organism | Strain | Nisin MIC (µg/mL) | Reference |
| Enterococcus faecalis | ATCC® 29212 | 1000 (equivalent to 1 mg/mL) | [6] |
| Staphylococcus aureus | ATCC® 25923 | 0.31 | [7] |
| Escherichia coli | ATCC® 25922 | >128 (activity can be salt-sensitive) | [1][8] |
Note: The activity of lantibiotics can be influenced by factors such as pH, salt concentration, and the presence of detergents.[1] It is crucial to maintain consistent testing conditions.
Experimental Protocols
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.
Materials:
-
This compound stock solution (prepared in a suitable solvent, e.g., sterile deionized water with 0.02 M HCl to aid solubility)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Quality control strains (e.g., S. aureus ATCC® 25923, E. faecalis ATCC® 29212, E. coli ATCC® 25922)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Workflow Diagram:
References
- 1. Dual antibacterial mechanisms of nisin Z against Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nisin Inhibition of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increasing the Antimicrobial Activity of Nisin-Based Lantibiotics against Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bsac.org.uk [bsac.org.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Cytotoxicity Assays for Nisamycin
Nisamycin is a member of the manumycin group of antibiotics, which has been shown to exhibit cytotoxic activity against various cell lines.[1] To quantify the cytotoxic potential of this compound and determine its dose-dependent effects on cell viability, in vitro cytotoxicity assays are essential. Among the most common and reliable methods are the MTT and XTT assays. These colorimetric assays provide a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]
The core principle of these assays lies in the ability of metabolically active cells to reduce tetrazolium salts into colored formazan compounds.[3][4] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring, leading to the formation of formazan crystals in the case of MTT, or a soluble formazan dye in the case of XTT.[5][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2] Therefore, a decrease in formazan production in cells treated with this compound would indicate a reduction in cell viability due to the compound's cytotoxic effects.
The MTT assay results in an insoluble purple formazan, which must be dissolved in a solubilization agent (like DMSO or isopropanol) before absorbance can be measured.[2][3] The XTT assay offers an advantage as its formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the protocol. Both assays are highly adaptable for high-throughput screening in 96-well plate formats, making them invaluable tools in the early stages of drug discovery and development for evaluating novel compounds like this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol details the steps to assess the cytotoxicity of this compound on both adherent and suspension cells using the MTT assay. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial enzymes in living cells.[3][5]
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Cell culture medium (serum-free for incubation step)[5]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Adherent or suspension cell line of interest
-
Microplate reader (capable of reading absorbance at 570-590 nm)[5]
Procedure:
-
Cell Seeding:
-
Adherent Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Suspension Cells: Seed cells at a density of 2 x 10³ cells/well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing different concentrations of this compound.
-
Include control wells: untreated cells (vehicle control) and medium only (blank control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-50 µL of MTT solution (5 mg/mL) to each well. The final concentration of MTT should be approximately 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.
-
Suspension Cells: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells. Carefully remove the supernatant and add 100-150 µL of solubilization solution to dissolve the formazan pellet.
-
Wrap the plate in foil and place it on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[5]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).[2]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol
This protocol provides a method to evaluate this compound's cytotoxicity using the XTT assay. This assay is based on the cleavage of the yellow tetrazolium salt XTT to form a water-soluble orange formazan dye by metabolically active cells.[4][6]
Materials:
-
This compound (stock solution)
-
XTT Reagent (e.g., 1 mg/mL in phenol red-free medium)[7]
-
Activation Reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Cell culture medium
-
96-well flat-bottom plates
-
Adherent or suspension cell line of interest
-
Microplate reader (capable of reading absorbance at 450 nm)[6]
Procedure:
-
Cell Seeding:
-
Seed cells (adherent or suspension) in a 96-well plate as described in the MTT protocol (Step 1). Incubate for 12-48 hours depending on the cell type.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of this compound as described in the MTT protocol (Step 2). Incubate for the desired duration (e.g., 24-72 hours).
-
-
XTT Reagent Preparation and Addition:
-
Prepare the activated XTT solution immediately before use. For example, add 0.1 mL of Activation Reagent to 5.0 mL of XTT Reagent for one 96-well plate.
-
After the treatment period, add 50 µL of the freshly prepared activated XTT solution to each well.[7]
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂. The incubation time may need to be optimized based on the cell type and density.
-
Gently shake the plate to ensure an even distribution of the orange color in the wells.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance (from medium-only wells) from all other readings.
-
Calculate the percentage of cell viability using the same formula as in the MTT protocol.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of this compound concentration.
-
Data Presentation
The results from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of a substance (in this case, this compound) that is required to inhibit a biological process, such as cell proliferation, by 50%.[8] The data should be presented in a clear, tabular format for easy comparison across different cell lines and exposure times.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (hours) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data |
| A549 | Lung Adenocarcinoma | 48 | Data |
| HeLa | Cervical Cancer | 48 | Data |
| P388 | Leukemia | 72 | Data |
| B16 | Melanoma | 72 | Data |
| Note: The IC₅₀ values in this table are placeholders. Researchers should populate this table with their experimentally determined values. |
Visualizations
Experimental Workflow and Assay Principles
The following diagrams illustrate the general workflow for in vitro cytotoxicity testing and the underlying principles of the MTT and XTT assays.
Caption: General experimental workflow for determining the cytotoxicity of this compound.
Caption: Mechanism of MTT and XTT reduction by mitochondrial enzymes in viable cells.
References
- 1. This compound, a new manumycin group antibiotic from Streptomyces sp. K106. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
Technical Support Center: Nisamycin Fermentation Scale-Up
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions, and detailed protocols for challenges encountered when scaling up Nisamycin (nisin) fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (nisin) and why is its production challenging? A1: Nisin is a small antimicrobial peptide produced by the bacterium Lactococcus lactis.[1][2] It is widely used as a natural food preservative.[3] Scaling up its production is challenging due to several factors, including low fermentation yields, the high cost of complex growth media, and product inhibition where the nisin produced can inhibit the growth of the producer strain itself.[4][5][6] Furthermore, nisin production is heavily influenced by fermentation parameters like pH, temperature, and nutrient availability, which require careful control during scale-up.[2]
Q2: What are the primary factors that limit nisin yield during fermentation? A2: The primary factors limiting nisin yield include the accumulation of lactic acid which lowers the pH and inhibits cell growth, feedback inhibition from nisin itself, and the adsorption of nisin molecules onto the producer cells, which reduces the amount of free nisin in the medium.[4][7] Additionally, high concentrations of substrates like sugars can negatively impact production, and the specific composition of the medium, including carbon, nitrogen, and mineral sources, plays a critical role.[2][7]
Q3: How is nisin biosynthesis regulated within Lactococcus lactis? A3: Nisin biosynthesis is regulated by a sophisticated two-component signal transduction system involving the proteins NisK and NisR.[1][8] Extracellular nisin acts as a signaling molecule, binding to the sensor protein NisK on the cell membrane.[9] This binding triggers NisK to autophosphorylate and subsequently transfer the phosphate group to the NisR response regulator.[10][11] Phosphorylated NisR then activates the transcription of the nisin gene cluster, leading to the production of more nisin in a process known as autoregulation.[1][10]
Nisin Biosynthesis and Regulation Pathway
The following diagram illustrates the two-component regulatory system that controls nisin production.
References
- 1. Nisin biosynthesis and its properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditions of nisin production by Lactococcus lactis subsp. lactis and its main uses as a food preservative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Service and Technical support [chihonbio.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Regulation of nisin biosynthesis and immunity in Lactococcus lactis 6F3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. helda.helsinki.fi [helda.helsinki.fi]
Technical Support Center: Overcoming Nisamycin Resistance in Bacteria
Disclaimer: The information provided in this guide primarily pertains to Nisin , a well-characterized bacteriocin. The term "Nisamycin" as used in the query may be a confusion with "Nisin," as literature on this compound resistance mechanisms of the nature described is scarce, with "this compound" being identified as a manumycin-group antibiotic. The following troubleshooting guide is based on the extensive research available for Nisin and its interaction with bacteria.
Frequently Asked Questions (FAQs)
Q1: My bacterial culture, previously susceptible to Nisin, is now showing resistance. What are the possible mechanisms?
A1: Resistance to Nisin is a complex phenomenon that can arise from various alterations in the bacterial cell. The primary mechanisms include:
-
Cell Wall Alterations: Changes in the cell wall composition can prevent Nisin from reaching its target, Lipid II, in the cytoplasmic membrane. This can involve thickening of the cell wall or a reduction in the net negative charge of the cell wall, which repels the positively charged Nisin molecule.[1][2]
-
Cell Membrane Modifications: Alterations in the fatty acid or phospholipid composition of the cell membrane can affect its fluidity, potentially preventing the insertion of Nisin and the formation of pores.[2][3]
-
Proteolytic Degradation: Some bacteria can produce enzymes, known as nisinases, that degrade Nisin, rendering it inactive.[4][5]
-
Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport Nisin out of the cell, preventing it from reaching a high enough concentration to be effective.[6][7]
-
Immunity Mimicry: Some non-bacteriocin-producing strains may harbor "orphan immunity genes" that provide protection against Nisin.[4]
Q2: I am observing a reduced zone of inhibition in my disk diffusion assay with Nisin. How can I confirm the resistance mechanism?
A2: To identify the specific resistance mechanism, a combination of microbiological and molecular techniques is recommended. Refer to the troubleshooting guide below for a detailed workflow. Key steps include:
-
Minimum Inhibitory Concentration (MIC) Determination: Quantify the level of resistance.
-
Cell Wall Analysis: Use techniques like Transmission Electron Microscopy (TEM) to observe changes in cell wall thickness.
-
Membrane Fluidity Assays: Employ fluorescence anisotropy or Laurdan staining to assess changes in membrane fluidity.
-
Nisinase Activity Assay: Test for enzymatic degradation of Nisin by the resistant strain.
-
Gene Expression Analysis: Use RT-qPCR to look for the upregulation of genes associated with cell wall synthesis, membrane modification, or efflux pumps.
Q3: Can combining Nisin with other antimicrobials overcome resistance?
A3: Yes, combination therapy is a promising strategy. Nisin can act synergistically with other antibiotics. For example, antibiotics that inhibit cell wall synthesis can lead to the accumulation of Lipid II, sensitizing the bacteria to Nisin.[8] Synergistic effects have also been observed with bacteriocins and conventional antibiotics like penicillin G.[9]
Troubleshooting Guides
Issue 1: Decreased Nisin Efficacy in Planktonic Cultures
Symptoms:
-
Higher Minimum Inhibitory Concentration (MIC) values compared to susceptible strains.
-
Reduced or absent zones of inhibition in disk diffusion assays.
-
Bacterial growth observed at previously effective Nisin concentrations.
Workflow for Investigation:
Caption: Workflow for troubleshooting decreased Nisin efficacy.
Possible Causes and Solutions:
| Potential Cause | Experimental Verification | Proposed Solution |
| Cell Wall Thickening | Transmission Electron Microscopy (TEM) to measure cell wall thickness. | Combine Nisin with cell wall synthesis inhibitors (e.g., beta-lactams).[8] |
| Altered Membrane Fluidity | Fluorescence anisotropy using a probe like DPH. | Test bioengineered Nisin variants with altered hydrophobic properties.[10] |
| Nisinase Production | Co-incubation of Nisin with culture supernatant of the resistant strain followed by activity assay against a susceptible strain. | Use protease inhibitors in combination with Nisin (experimental). |
| Efflux Pump Upregulation | RT-qPCR of known efflux pump genes. Use of efflux pump inhibitors (e.g., CCCP, reserpine) to see if Nisin susceptibility is restored. | Combine Nisin with known efflux pump inhibitors. |
Issue 2: Nisin Ineffectiveness Against Biofilms
Symptoms:
-
High concentrations of Nisin required to inhibit or eradicate biofilms.
-
Bacteria within the biofilm survive Nisin treatment that is effective against planktonic cells.
Workflow for Investigation:
Caption: Workflow for addressing Nisin ineffectiveness against biofilms.
Possible Causes and Solutions:
| Potential Cause | Experimental Verification | Proposed Solution |
| Limited Nisin Penetration | Confocal laser scanning microscopy (CLSM) with fluorescently labeled Nisin to visualize penetration into the biofilm. | Combine Nisin with enzymes that degrade the extracellular polymeric substance (EPS) matrix (e.g., DNase, dispersin B). |
| Physiological Heterogeneity | Use of metabolic activity indicators (e.g., resazurin) to identify dormant or slow-growing cells within the biofilm. | Combine Nisin with antibiotics that target different metabolic states of the bacteria. |
| Resistance Gene Upregulation | Transcriptomic analysis (RNA-seq) of biofilm cells compared to planktonic cells. | Identify upregulated pathways and target them with specific inhibitors in combination with Nisin. |
Quantitative Data Summary
Table 1: Reported Nisin Resistance Frequencies
| Bacterial Species | Resistance Frequency | Reference |
| Various Gram-positive bacteria | 10-9 to 10-2 | [11] |
Table 2: Example MIC Increase in Nisin-Resistant Strains
| Bacterial Strain | Parental MIC (µg/mL) | Resistant Mutant MIC (µg/mL) | Fold Increase |
| Lactococcus lactis | 0.1 | >10 | >100 |
| Staphylococcus aureus | 2.0 | 32 | 16 |
| Listeria monocytogenes | 1.5 | 24 | 16 |
(Note: These are representative values synthesized from literature descriptions and may not reflect specific studies.)
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Nisin Stock Solution: Prepare a 1 mg/mL stock solution of Nisin in sterile 0.02 M HCl. Filter-sterilize through a 0.22 µm filter.
-
Bacterial Inoculum Preparation: Culture bacteria to mid-log phase in appropriate broth. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension 1:100 in broth to achieve a final inoculum of approximately 1.5 x 106 CFU/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Nisin stock solution in broth to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no Nisin) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of Nisin that completely inhibits visible growth.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup: In a 96-well plate, create a gradient of Nisin concentrations along the y-axis and a gradient of the second antimicrobial along the x-axis.
-
Inoculation: Inoculate all wells (except negative controls) with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate for 18-24 hours.
-
Data Analysis: Determine the MIC of each antimicrobial alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FIC ≤ 0.5: Synergy
-
0.5 < FIC ≤ 4.0: Additive/Indifference
-
FIC > 4.0: Antagonism
-
Signaling Pathways and Logical Relationships
Nisin's Dual Mode of Action
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptome Analysis Reveals Mechanisms by Which Lactococcus lactis Acquires Nisin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacteriocins in the Era of Antibiotic Resistance: Rising to the Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 7. journals.mcmaster.ca [journals.mcmaster.ca]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Resistance to bacteriocins produced by Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Nisamycin Cytotoxicity
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the management of Nisamycin cytotoxicity in experimental models.
Disclaimer: Scientific literature on reducing the cytotoxicity of this compound, a manumycin-group antibiotic, is limited. However, extensive research is available for Nisin, a well-studied lantibiotic peptide that also exhibits cytotoxic properties. The strategies detailed below are based on established methods for reducing the cytotoxicity of Nisin and other antimicrobial peptides (AMPs). These approaches are founded on general principles of drug delivery and formulation that may be applicable to this compound and other cytotoxic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for antimicrobial peptides like Nisin, and how might it relate to this compound?
A1: The primary cytotoxic mechanism of Nisin and many other cationic antimicrobial peptides is the disruption of the cell membrane's integrity. The cationic (positively charged) regions of the peptide interact with the anionic (negatively charged) components of the cell membrane, such as phospholipids. This interaction can lead to pore formation, increased membrane permeability, and ultimately, cell lysis and death.[1][2] For this compound, a different class of antibiotic, the cytotoxic activity is also a known characteristic, though its precise mechanism may differ and could involve pathways like the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[3][4]
Q2: My initial experiments show high levels of cytotoxicity in my cell line after applying this compound. What are the immediate troubleshooting steps?
A2: If you observe unexpectedly high cytotoxicity, consider the following immediate actions:
-
Confirm Concentration: Double-check all calculations for your stock solutions and final dilutions. A simple calculation error is a common source of unexpectedly high toxicity.
-
Perform a Dose-Response Assay: Conduct a cytotoxicity assay (e.g., MTT, LDH) with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar).[5] This will help you determine the IC50 (half-maximal inhibitory concentration) and establish a therapeutic window for your specific cell model.
-
Evaluate Time-Dependency: Cytotoxicity can be time-dependent. Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.[5]
-
Control for Vehicle Effects: Ensure that the solvent used to dissolve the this compound (e.g., DMSO, ethanol) is not contributing to the observed cytotoxicity by testing a vehicle-only control group.
Q3: What are the primary strategies to reduce the off-target cytotoxicity of this compound in experimental models?
A3: The most effective strategies involve advanced drug delivery systems that shield the cytotoxic agent from healthy cells and potentially target it toward the intended site of action. The leading methods include:
-
Liposomal Encapsulation: Entrapping this compound within liposomes (spherical vesicles composed of a lipid bilayer) can protect host cells from direct exposure, reduce overall toxicity, and provide controlled release of the active compound.[6][7][8]
-
Nanoparticle-Based Delivery: Similar to liposomes, encapsulating this compound in polymeric nanoparticles or nanosponges can reduce cytotoxicity.[1][9] These systems can also be engineered for targeted delivery.
-
Chemical Modification (Advanced): For long-term drug development, strategies like PEGylation (attaching polyethylene glycol chains) or amino acid substitution can be explored to improve stability and reduce non-specific toxicity, though this involves re-engineering the molecule itself.[10][11]
Troubleshooting Guide: Implementing Cytotoxicity Reduction Strategies
Issue 1: Low encapsulation efficiency when preparing this compound-loaded liposomes.
-
Cause: The physicochemical properties of this compound and the chosen lipids may not be optimal for passive entrapment. Lipid composition, pH, and the preparation method significantly influence loading.
-
Solution:
-
Optimize Lipid Composition: The encapsulation efficiency of Nisin has been shown to vary with the acyl chain length of the phospholipids used. For example, DPPC liposomes have demonstrated high encapsulation efficiency for Nisin.[12] Experiment with different lipid compositions, including cationic lipids, which can improve interaction with anionic peptides.[13]
-
Adjust pH: Prepare the this compound solution in a buffer with a pH that maximizes its solubility and stability without compromising the integrity of the liposomes. For Nisin, a sodium citrate buffer at pH 5.0 has been used successfully.[12][13]
-
Vary the Preparation Method: If a simple vortexing or sonication method yields low efficiency, consider alternative methods like thin-film hydration followed by extrusion, or microfluidics-based preparation for more uniform vesicle size and higher encapsulation.
-
Quantitative Data Summary
The following tables summarize key data from studies on Nisin, which can serve as a benchmark when developing strategies for this compound.
Table 1: Comparison of Cytotoxicity for Free vs. Encapsulated Nisin
| Compound | Experimental Model | Key Metric | Value | Reduction in Toxicity |
| Free Nisin | C. elegans | LD50 | 0.239 mg/mL[6][7] | - |
| Liposome-Encapsulated Nisin | C. elegans | Survival Rate (at 0.8 mg/mL) | 73.6%[6][7] | LD50 could not be determined due to low toxicity[6][7] |
| Free Nisin | Human Gingival Keratinocytes | Cytotoxicity | Dose-dependent toxicity observed | - |
| DOPC Liposome-Encapsulated LL17-32 (AMP) | Human Gingival Keratinocytes | Cytotoxicity | Reduced cytotoxicity vs. free peptide[8] | Significant protection of mammalian cells[8] |
Table 2: Encapsulation Efficiency of Nisin in Different Liposome Formulations
| Liposome Composition | Encapsulation Efficiency (%) | Key Finding |
| Dimyristoylphosphatidylcholine (DMPC) | 76%[12] | Efficiency is influenced by lipid acyl chain length.[12] |
| Dipalmitoylphosphatidylcholine (DPPC) | 80%[12] | DPPC showed the highest efficiency in this study.[12] |
| Distearoylphosphatidylcholine (DSPC) | 76%[12] | Longer acyl chains may influence release profiles.[12] |
| Proliposome H | ~47% higher than other methods | Optimized process led to superior entrapment.[14] |
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
This diagram outlines the experimental process for comparing the cytotoxicity of free versus encapsulated this compound.
Caption: Workflow for comparing free vs. encapsulated this compound cytotoxicity.
Mechanism of Protection via Liposomal Encapsulation
This diagram illustrates how liposomes shield cells from the cytotoxic effects of this compound.
Caption: Liposomes reduce cytotoxicity by shielding cells from direct peptide contact.
Experimental Protocols
Protocol 1: Preparation of Nisin-Loaded Liposomes via Thin-Film Hydration
This protocol describes a common method for encapsulating a peptide like Nisin. It should be optimized for this compound.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Nisin (or this compound)
-
Chloroform/Methanol solvent mixture (2:1 v/v)
-
5 mM Sodium Citrate buffer (pH 5.0)[13]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Centrifuge for purification
Methodology:
-
Lipid Film Formation:
-
Dissolve DPPC and cholesterol (e.g., at a 2:1 molar ratio) in the chloroform/methanol solvent mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature (for DPPC, this is >41°C) to evaporate the organic solvent.
-
Continue rotation under vacuum until a thin, dry lipid film is formed on the inner wall of the flask.
-
-
Hydration:
-
Prepare a solution of Nisin (e.g., 1 mg/mL) in the 5 mM sodium citrate buffer.[13]
-
Add the Nisin solution to the flask containing the dry lipid film.
-
Hydrate the film by vortexing or gentle shaking at a temperature above the lipid's phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication & Extrusion):
-
To create smaller, more uniform vesicles, sonicate the MLV suspension in a bath sonicator for 15-30 minutes.
-
For highly uniform large unilamellar vesicles (LUVs), pass the suspension through an extruder equipped with a polycarbonate membrane (e.g., 100 nm) 10-20 times.
-
-
Purification:
-
To separate the encapsulated Nisin from the free, unencapsulated peptide, centrifuge the liposome suspension at high speed (e.g., 10,000 x g for 10 minutes).[13]
-
The pellet will contain the liposomes. Discard the supernatant which contains the unencapsulated Nisin.
-
Resuspend the pellet in a fresh, sterile buffer for use in experiments.
-
Protocol 2: Assessment of Cytotoxicity using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of the cells.[9]
Materials:
-
Target cell line
-
96-well cell culture plates
-
Complete culture medium
-
Free this compound and Encapsulated this compound solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test articles (Free this compound, Encapsulated this compound) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include control wells: untreated cells (100% viability) and cells treated with a lysis agent or high concentration of a known toxin (0% viability). Also include a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well.[9]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Mix gently by pipetting or placing the plate on a shaker for 10 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control cells.
-
Plot the results to determine the IC50 values for each compound.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Peptides with Dual Antimicrobial–Anticancer Activity: Strategies to Overcome Peptide Limitations and Rational Design of Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new manumycin group antibiotic from Streptomyces sp. K106. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapamycin-induced cytotoxic signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Toxicity Evaluation of Phosphatidylcholine Nanoliposomes Containing Nisin in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial lantibiotics: strategies to improve therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Effect of liposomal phosphatidylcholine acyl chain length on the bactericidal activity of liposome encapsulated nisin on cariogenic Streptococcus mutans - MedCrave online [medcraveonline.com]
- 13. Cationic Lipid Content in Liposome-Encapsulated Nisin Improves Sustainable Bactericidal Activity against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial Activities of Nisin Z Encapsulated in Liposomes or Produced In Situ by Mixed Culture during Cheddar Cheese Ripening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nisamycin Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the bioactivity of Nisamycin through optimal storage and handling. Below you will find frequently asked questions, a troubleshooting guide for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions? A1: this compound exhibits maximum stability and solubility at an acidic pH, ideally around 3.0.[1][2] As the pH increases towards neutral and alkaline levels, its stability and solubility decrease significantly.[3][4] For experimental use, it is recommended to prepare and store this compound in acidic solutions (e.g., pH 2.5-4.0).[1]
Q2: What is the recommended temperature for long-term and short-term storage? A2: For long-term storage, lyophilized (solid) this compound should be stored desiccated at -20°C.[5] For short-term storage, stock solutions can be stored in tightly sealed aliquots at -20°C for up to one month.[5] Storage at 4°C is also acceptable for shorter periods, while storage at room temperature (25°C) or higher can lead to substantial degradation.[6][7]
Q3: How should I prepare a stock solution of this compound? A3: To ensure solubility and stability, dissolve lyophilized this compound powder in a sterile, acidic solvent such as 0.02 M hydrochloric acid (HCl). Avoid using neutral or alkaline buffers like PBS (pH 7.4) directly, as this will cause precipitation and loss of activity. Refer to the detailed protocol below for step-by-step instructions.
Q4: For how long is a this compound solution stable? A4: When stored as aliquots at -20°C in an acidic solution (pH ~3.0), this compound is generally usable for up to one month.[5] A study on a nisin/natamycin blend at pH 4.0 and 22°C showed that 85% of the nisin remained after 6 months, and 50% remained after one year.[8] However, for sensitive experiments, it is always best to use freshly prepared solutions or solutions stored for no more than a few weeks.[5]
Q5: Does light exposure affect this compound bioactivity? A5: While pH and temperature are the most critical factors, prolonged exposure to light can contribute to the degradation of many bioactive compounds through oxidation.[8] It is good laboratory practice to store this compound solutions in amber-colored vials or otherwise protected from light, especially during long-term storage.
Q6: Why is my this compound preparation showing low or inconsistent bioactivity? A6: Low bioactivity is often linked to improper storage or handling. The most common causes are dissolution in a solvent with a pH that is too high (leading to low solubility and degradation) or storage at temperatures above freezing for extended periods.[3][4][6] Inconsistent results can also arise from interactions with components in your assay medium, such as fats or certain proteins, which can bind to this compound and reduce its effective concentration.[1]
Data Summary: Factors Affecting this compound Stability
The following tables summarize quantitative data on the key factors influencing this compound's stability and solubility.
Table 1: Effect of pH on this compound Stability
| pH | Temperature (°C) | Duration | Activity Loss / Remarks |
| 3.0 | 121 | 15 min | ~15% loss; withstands autoclaving.[1] |
| 3.0 | 20, 37, 75 | Various | Optimal stability observed at this pH.[2][9] |
| 6.0 | - | - | Solubility drops to 1.5 mg/mL.[1] |
| 7.0 | - | - | Solubility significantly reduced; prone to polymerization.[4] |
| 8.5 | - | - | Solubility is very low, around 0.25 mg/mL.[1] |
| 11.0 | 63 | 30 min | Significant loss of activity.[1] |
Table 2: Effect of Temperature on this compound Stability (at optimal pH)
| Temperature (°C) | Storage Form | Duration | Activity Loss / Remarks |
| -20 | Lyophilized | 6 months+ | Recommended for long-term storage.[5] |
| -20 | Solution | 90 days | Activity is well-preserved.[7] |
| -18 | Solid | 12 weeks | Stable with minimal degradation.[6] |
| 4 | Solution | 30 days | Stable, with gradual decrease afterward.[7] |
| 22 - 25 | Solution (pH 4) | 6 months | ~15% loss of activity observed.[8] |
| 55 | Solid | 12 weeks | Substantial degradation observed.[6] |
Table 3: Solubility of this compound at Different pH Values
| pH | Solubility (mg/mL) |
| 2.0 | 57 |
| 6.0 | 1.5 |
| 8.5 | 0.25 |
| (Data sourced from Liu and Hansen, as cited in multiple reviews[1]) |
Troubleshooting Guide
Problem 1: this compound powder will not dissolve or a precipitate forms in the solution.
-
Potential Cause: The pH of the solvent is too high (neutral or alkaline). This compound is poorly soluble at pH values above 6.[1]
-
Solution:
-
Use a sterile, acidic solvent. 0.02 M HCl is a standard recommendation.
-
If you must add the this compound to a neutral buffer for your experiment, prepare a concentrated acidic stock solution first and then dilute it into the final buffer immediately before use. Be aware that some precipitation may still occur depending on the final concentration and buffer composition.
-
Problem 2: A freshly prepared this compound solution shows significantly lower bioactivity than expected.
-
Potential Cause 1: Inaccurate weighing of the lyophilized powder. The powder can be hygroscopic.
-
Solution 1: Allow the vial to come to room temperature for at least 60 minutes before opening to prevent condensation.[5] Weigh the required amount quickly in a low-humidity environment.
-
Potential Cause 2: The this compound has bound to components in your assay medium (e.g., milk fat, phospholipids, or certain emulsifiers), reducing its availability.[1]
-
Solution 2: Evaluate your experimental matrix for known this compound-binding substances. In some food science applications, the addition of a surfactant like Tween 80 has been shown to mitigate this effect.[1]
Problem 3: this compound bioactivity decreases rapidly after a few days, even when stored at 4°C.
-
Potential Cause: Chemical degradation, which is accelerated at non-optimal pH and temperatures above freezing.[3][6] Degradation pathways include hydration and oxidation.[8]
-
Solution:
-
For storage longer than a few days, aliquot your stock solution and store it at -20°C.[5]
-
Avoid repeated freeze-thaw cycles by creating single-use aliquots.
-
Confirm that the pH of your stock solution is within the optimal range (pH 3-4).
-
Caption: Troubleshooting workflow for low this compound bioactivity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
-
Acclimatization: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 60 minutes before opening. This minimizes water condensation on the hygroscopic powder.
-
Solvent Preparation: Prepare a sterile solution of 0.02 M HCl. This can be done by diluting a concentrated stock of sterile HCl with sterile, nuclease-free water.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 1 mg/mL stock, you might weigh 10 mg.
-
Dissolution: Add the powder to the corresponding volume of sterile 0.02 M HCl (e.g., 10 mg into 10 mL). Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Dispense the sterile stock solution into single-use, sterile microcentrifuge tubes. Label them clearly with the name, concentration, and date of preparation. Store immediately at -20°C for up to one month.
Caption: Workflow for preparing and storing this compound stock solutions.
Protocol 2: Agar Well Diffusion Assay for Bioactivity Assessment
This protocol provides a general method to assess the antimicrobial activity of your this compound solution. A sensitive Gram-positive indicator strain like Lactococcus lactis or Bacillus subtilis should be used.
-
Indicator Culture: Prepare an overnight culture of the indicator strain in an appropriate broth medium (e.g., MRS broth for L. lactis).
-
Plate Preparation:
-
Melt a suitable agar medium (e.g., MRS agar) and cool it to 45-50°C.
-
Inoculate the molten agar with the overnight indicator culture to a final concentration of approximately 10^6 CFU/mL.
-
Mix gently by inversion and pour the seeded agar into sterile petri dishes. Allow the plates to solidify completely in a sterile environment.
-
-
Well Creation: Use a sterile cork borer or wide-bore pipette tip to punch uniform wells (e.g., 6-8 mm in diameter) into the solidified agar.
-
Sample Application:
-
Prepare serial dilutions of your this compound stock solution using the same acidic solvent (0.02 M HCl) to create a standard curve.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each this compound dilution and your test sample into separate wells. Use the solvent alone as a negative control.
-
-
Incubation: Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the compound into the agar. Then, incubate the plates under appropriate conditions for the indicator strain (e.g., 30°C or 37°C for 18-24 hours).
-
Measurement: Measure the diameter of the clear zone of inhibition around each well. The diameter is proportional to the concentration and bioactivity of the this compound. Plot the zone diameter against the logarithm of the this compound concentration to assess the activity of your sample.
This compound Mechanism of Action
Understanding how this compound works is key to designing effective experiments. This compound has a dual mode of action against Gram-positive bacteria. It targets Lipid II, a crucial precursor for cell wall peptidoglycan synthesis.[10]
-
Inhibition of Cell Wall Synthesis: The N-terminal domain of this compound binds specifically to the pyrophosphate group of Lipid II, sequestering it and preventing its use in building the cell wall.[10]
-
Pore Formation: After binding to Lipid II, the C-terminal end of this compound inserts into the cytoplasmic membrane. Multiple this compound-Lipid II complexes then assemble to form a pore, leading to the rapid efflux of ions and essential metabolites, ultimately causing cell death.[4][11]
Caption: Dual mechanism of action of this compound against bacteria.
References
- 1. mdpi.com [mdpi.com]
- 2. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nisin Variants Generated by Protein Engineering and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. bu.edu.eg [bu.edu.eg]
- 8. Stability study of a nisin/natamycin blend by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. After a century of nisin research - where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edepot.wur.nl [edepot.wur.nl]
Validation & Comparative
A Comparative Analysis of the Efficacy of Nisamycin and Asukamycin
In the landscape of microbial-derived bioactive compounds, Nisamycin and Asukamycin, both belonging to the manumycin group of antibiotics, present distinct profiles in their therapeutic potential. While both exhibit antimicrobial and cytotoxic properties, the extent of scientific investigation into their efficacy and mechanisms of action differs significantly. This guide provides a comprehensive comparison of this compound and Asukamycin, summarizing available experimental data, detailing methodologies, and visualizing key biological pathways to inform researchers, scientists, and drug development professionals.
I. Overview and Chemical Structures
This compound is a manumycin group antibiotic isolated from Streptomyces sp. K106[1]. Asukamycin, also a member of the manumycin family, is produced by Streptomyces nodosus subsp. asukaensis[1][2]. Both compounds share a core structural similarity characteristic of this antibiotic family, which is understood to be a key determinant of their biological activity[1][3].
II. Comparative Efficacy: A Summary of In Vitro and In Vivo Data
A substantial body of research is available for Asukamycin, particularly concerning its anti-cancer properties. In contrast, publicly accessible quantitative data on the efficacy of this compound is notably sparse, with existing literature primarily describing its qualitative antimicrobial and cytotoxic activities[1].
Table 1: Comparative In Vitro Cytotoxicity of this compound and Asukamycin
| Compound | Cell Line(s) | Assay Type | Efficacy Metric (IC50/GI50) | Reference(s) |
| This compound | P388 leukemia, B16 melanoma, HeLa, T-lymphocytes | Not Specified | Data not available | [1] |
| Asukamycin | Various tumor cell lines | Not Specified | IC50: 1-5 µM | [4] |
| 231MFP (TNBC) | Proliferation | EC50: 13.8 µM | ||
| 231MFP (TNBC) | Survival | EC50: 4.5 µM | ||
| HCC38 (TNBC) | Proliferation | Not Specified | ||
| Panel of 250 cancer cell lines | Growth Inhibition | GI50: 0.08 to >30 µM |
Note: TNBC refers to Triple-Negative Breast Cancer.
Table 2: Comparative Antimicrobial Activity of this compound and Asukamycin
| Compound | Target Organism(s) | Efficacy Metric (e.g., MIC) | Reference(s) |
| This compound | Gram-positive bacteria, Fungi | Data not available | [1] |
| Asukamycin | Gram-positive bacteria, Fungi | Data not available | [5] |
III. Mechanisms of Action and Signaling Pathways
The mechanisms through which this compound and Asukamycin exert their biological effects appear to be multifaceted, with a more detailed understanding currently available for Asukamycin.
Asukamycin: A Molecular Glue and Modulator of Stress Signaling
Asukamycin has been identified as a potent anti-tumor agent with a novel mechanism of action. It functions as a "molecular glue," inducing an interaction between the E3 ligase UBR7 and the tumor suppressor protein p53[6][7]. This induced proximity leads to the activation of p53 transcriptional activity, ultimately promoting cancer cell death[6][7].
Furthermore, the cytotoxicity of Asukamycin is associated with the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway[4]. This pathway is a key regulator of cellular responses to stress, and its activation by Asukamycin leads to the initiation of apoptosis through the activation of caspases 8 and 3[4].
This compound: An Underexplored Mechanism
While it is known that this compound exhibits cytotoxic and antimicrobial activities, the specific molecular targets and signaling pathways it modulates have not been extensively reported in publicly available literature[1]. As a member of the manumycin group, it is plausible that its mechanism may involve the inhibition of enzymes such as farnesyltransferase, a known target for other manumycin analogues. However, this remains to be experimentally verified for this compound.
IV. Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies employed in the study of Asukamycin's efficacy.
Cell Viability and Proliferation Assays for Asukamycin
-
Cell Lines: A diverse panel of human cancer cell lines, including triple-negative breast cancer lines (231MFP, HCC38) and a broader panel of 250 cancer cell lines, have been utilized[1].
-
Methodology:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Varying concentrations of Asukamycin are added to the wells.
-
Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Cell viability or proliferation is assessed using standard methods such as MTT, Alamar Blue, or crystal violet staining.
-
The half-maximal inhibitory concentration (IC50) or growth inhibitory 50 (GI50) is calculated from the dose-response curves.
-
Molecular Glue Interaction and Pathway Analysis
-
Methodology for Co-immunoprecipitation and Western Blotting:
-
Transfect cells to express tagged proteins of interest (e.g., FLAG-UBR7).
-
Treat cells with Asukamycin or a vehicle control.
-
Lyse the cells and perform immunoprecipitation using an antibody against the tag (e.g., anti-FLAG).
-
Elute the protein complexes and separate them by SDS-PAGE.
-
Perform Western blotting using antibodies against the suspected interacting partners (e.g., p53) and pathway components (e.g., phosphorylated p38 MAPK, cleaved caspases).
-
V. Conclusion
The comparative analysis of this compound and Asukamycin reveals a significant disparity in the depth of available scientific knowledge. Asukamycin has emerged as a promising anti-cancer agent with a well-characterized, novel mechanism of action as a molecular glue that activates the p53 tumor suppressor pathway. Its efficacy has been demonstrated across a wide range of cancer cell lines, and its involvement in the p38 MAPK stress signaling pathway is established.
In contrast, this compound remains a comparatively enigmatic compound. While its antimicrobial and cytotoxic properties are acknowledged, a lack of publicly accessible quantitative data and mechanistic studies hinders a thorough evaluation of its therapeutic potential. Further research is imperative to elucidate the specific targets and signaling pathways of this compound to determine its place within the landscape of bioactive compounds. For researchers and drug development professionals, Asukamycin represents a more immediately viable candidate for further investigation and potential therapeutic development, while this compound presents an opportunity for novel discovery and characterization.
References
- 1. This compound, a new manumycin group antibiotic from Streptomyces sp. K106. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new manumycin group antibiotic from Streptomyces sp. K106. II. Structure determination and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alisamycin, a new antibiotic of the manumycin group. I. Taxonomy, production, isolation and biological activity PMID: 1778780 | MCE [medchemexpress.cn]
- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
A Comparative Analysis of Nisamycin and Manumycin-Type Antibiotics: Structure-Activity Relationship and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
The manumycin family of antibiotics, characterized by a central m-C7N unit flanked by two polyene chains, has garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, antifungal, and antitumor properties. This guide provides a detailed comparison of the structure-activity relationship (SAR) and biological performance of Nisamycin, a notable member of this family, with other well-characterized manumycin-type antibiotics, primarily Manumycin A. The information presented herein is supported by experimental data to aid in ongoing research and drug development efforts.
Core Structural Features and Biological Activity
This compound, isolated from Streptomyces sp. K106, shares the fundamental structural framework of manumycin-type antibiotics.[1][2] This framework consists of a central 2-amino-3-hydroxy-cyclopent-2-enone ring, which is crucial for its biological activity. Variations in the length and functionalization of the two polyene side chains across different manumycin analogues lead to significant differences in their bioactivity spectrum and potency.
Quantitative Comparison of Biological Activities
To facilitate a direct comparison, the following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of this compound and Manumycin A.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Manumycin A against various microorganisms.
| Microorganism | This compound (µg/mL) | Manumycin A (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus ATCC 6538P | 3.13 | Data not available |
| Bacillus subtilis PCI 219 | 1.56 | Data not available |
| Micrococcus luteus PCI 1001 | 0.78 | Data not available |
| Fungi | ||
| Candida albicans YU 1200 | 12.5 | Data not available |
| Aspergillus niger ATCC 6275 | 25 | Data not available |
| Saccharomyces cerevisiae ATCC 9763 | 6.25 | Data not available |
Table 2: Cytotoxic Activity (IC50) of this compound and Manumycin A against cancer cell lines.
| Cell Line | This compound (µg/mL) | Manumycin A (µM) |
| P388 Murine Leukemia | 0.39 | Data not available for direct comparison |
| B16 Murine Melanoma | 1.56 | Data not available for direct comparison |
| SW480 Human Colon Carcinoma | Data not available | 45.05 (after 24h)[3] |
| Caco-2 Human Colorectal Adenocarcinoma | Data not available | 43.88 (after 24h)[3] |
| LNCaP Human Prostate Cancer | Data not available | IC50 values between 4.3 and 50 µM have been reported in various studies[4] |
| HEK293 Human Embryonic Kidney | Data not available | IC50 values between 4.3 and 50 µM have been reported in various studies[4] |
| PC3 Human Prostate Cancer | Data not available | IC50 values between 4.3 and 50 µM have been reported in various studies[4] |
Structure-Activity Relationship (SAR)
The biological activity of manumycin-type antibiotics is intricately linked to their chemical structure. Key SAR observations include:
-
The m-C7N Core: The central ring structure is essential for activity. Modifications to this core generally lead to a significant loss of biological function.
-
Polyene Side Chains: The length, rigidity, and presence of functional groups on the upper and lower polyene chains modulate the potency and selectivity of the antibiotic. For this compound, the specific stereochemistry of the epoxycyclohexenone moiety has been determined to be 4R, 5S, and 6R, which is critical for its activity.[2]
-
Terminal Groups: Alterations to the terminal groups of the polyene chains can influence the compound's interaction with its biological targets.
Experimental Protocols
The data presented in this guide were obtained using standardized experimental methodologies.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the compounds was determined using a twofold serial dilution method in an appropriate growth medium.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific turbidity, typically corresponding to a known cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The antibiotic is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under optimal conditions for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (IC50 Determination)
The cytotoxic effect of the compounds on cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form in viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Mechanism of Action
The mechanism of action of manumycin-type antibiotics is complex and appears to involve multiple cellular targets.
Manumycin A
Manumycin A was initially identified as a specific inhibitor of farnesyltransferase (FTase) , an enzyme crucial for the post-translational modification of Ras proteins.[5] Inhibition of Ras farnesylation was thought to disrupt the Ras signaling pathway, which is frequently hyperactivated in cancer.
Figure 1: Manumycin A as a farnesyltransferase inhibitor.
However, more recent studies suggest that the primary target of Manumycin A may be thioredoxin reductase 1 (TrxR-1) .[6] Inhibition of TrxR-1 leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and apoptosis. This action can also impact the Ras/Raf/ERK signaling pathway .[6][7]
Figure 2: Manumycin A's effect on TrxR-1 and downstream pathways.
This compound
The precise mechanism of action and the specific signaling pathways affected by this compound have not been as extensively studied as those of Manumycin A. However, given its structural similarity and potent biological activities, it is hypothesized to share some common mechanisms with other manumycin-type antibiotics, potentially involving the inhibition of key enzymes in cellular signaling or the induction of oxidative stress. Further research is required to fully elucidate the molecular targets of this compound.
Conclusion
This compound demonstrates significant antimicrobial and cytotoxic activities, positioning it as a promising candidate for further investigation in drug discovery. Its structure-activity relationship aligns with the general principles observed for the manumycin family, where the core structure is vital, and modifications to the side chains fine-tune its biological profile. While Manumycin A's mechanism of action has been a subject of evolving research, highlighting the complexity of this class of compounds, the potent bioactivities of this compound warrant a deeper exploration of its molecular targets and signaling pathways. This comparative guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of this compound and other manumycin-type antibiotics.
References
- 1. This compound, a new manumycin group antibiotic from Streptomyces sp. K106. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new manumycin group antibiotic from Streptomyces sp. K106. II. Structure determination and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effect of manumycin on colorectal cancer cells by increasing the reactive oxygen species production and blocking PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Analyzing the postulated inhibitory effect of Manumycin A on farnesyltransferase [frontiersin.org]
- 5. Manumycin inhibits ras signal transduction pathway and induces apoptosis in COLO320-DM human colon tumourcells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Manumycin A suppresses exosome biogenesis and secretion via targeted inhibition of Ras/Raf/ERK1/2 signaling and hnRNP H1 in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Manumycin Group Antibiotics
This guide provides a comprehensive comparison of the cytotoxic effects of manumycin group antibiotics, with a focus on manumycin A and asukamycin, against various cancer cell lines. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the signaling pathways implicated in their mechanism of action.
Data Presentation: Cytotoxicity of Manumycin Group Antibiotics
The cytotoxic activity of manumycin group antibiotics is typically evaluated by determining the half-maximal inhibitory concentration (IC50) or the concentration required for 50% growth inhibition (GI50). The following table summarizes the available data for manumycin A and asukamycin across a range of human cancer cell lines.
| Antibiotic | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Manumycin A | COLO320-DM | Colon Adenocarcinoma | 3.58 ± 0.27 | |
| MSTO-211H | Malignant Pleural Mesothelioma | 8.3 (48h) | ||
| H28 | Malignant Pleural Mesothelioma | 4.3 (48h) | ||
| SW480 | Colorectal Carcinoma | 45.05 (24h) | ||
| Caco-2 | Colorectal Carcinoma | 43.88 (24h) | ||
| LNCaP | Prostate Cancer | ~8.8 | [1] | |
| HEK293 | - | - | [1] | |
| PC3 | Prostate Cancer | - | [1] | |
| HepG2 | Hepatocellular Carcinoma | 20 (induces apoptosis) | [2] | |
| LNCaP | Prostate Cancer | Dose-dependent decrease in viability | [3][4] | |
| 22Rv1 | Prostate Cancer | Dose-dependent decrease in viability | [3][4] | |
| Asukamycin | 231MFP | Triple-Negative Breast Cancer | 13.8 (proliferation), 4.5 (survival) | [5] |
| HCC38 | Triple-Negative Breast Cancer | Intermediate sensitivity | [5] | |
| 250 Cancer Cell Lines | Various | 0.08 to >30 | [5] | |
| Five different tumor cell lines | Not specified | 1-5 | [6][7] |
Note: IC50 and GI50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to assess the cytotoxic effects of manumycin group antibiotics.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microtiter plates
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the manumycin group antibiotic. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
-
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Preparation: Seed and treat cells with the manumycin group antibiotic as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Cell Cycle Analysis
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Preparation and Treatment: Prepare and treat cells as described previously.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathways.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse the treated and control cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualization
Signaling Pathways
Manumycin group antibiotics, particularly manumycin A, have been shown to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. The primary mechanism involves the inhibition of farnesyltransferase, which is crucial for the post-translational modification and activation of Ras proteins. This leads to the downregulation of downstream signaling cascades such as the Raf/MEK/ERK (MAPK) and PI3K/AKT pathways.
Caption: Manumycin group antibiotics inhibit farnesyltransferase, leading to the downregulation of Ras-mediated signaling pathways and the induction of apoptosis.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxic effects of manumycin group antibiotics.
Caption: A typical experimental workflow for the comparative analysis of the cytotoxic effects of manumycin group antibiotics.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Manumycin induces apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manumycin induces apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Manumycin Polyketides Act as Molecular Glues Between UBR7 and P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Antitumor activity of asukamycin, a secondary metabolite from the actinomycete bacterium Streptomyces nodosus subspecies asukaensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
